2-Naphthalenecarboxamide, 3-hydroxy-N-(2,4,6-trimethylphenyl)-
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Overview
Description
2-Naphthalenecarboxamide, 3-hydroxy-N-(2,4,6-trimethylphenyl)- is a complex organic compound with the molecular formula C20H19NO2. This compound is characterized by its naphthalene backbone, which is a fused pair of benzene rings, and a carboxamide group attached to the naphthalene structure. The presence of a hydroxy group and a trimethylphenyl group further adds to its chemical complexity .
Preparation Methods
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2,4,6-trimethylphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to an amine group, resulting in aminonaphthalene.
Acylation: Aminonaphthalene undergoes acylation with 2,4,6-trimethylbenzoyl chloride to form the desired carboxamide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
2-Naphthalenecarboxamide, 3-hydroxy-N-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities.
Industry: Used in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxamide, 3-hydroxy-N-(2,4,6-trimethylphenyl)- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the naphthalene and trimethylphenyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: This compound has a methyl group instead of a trimethylphenyl group, leading to different chemical properties and reactivity.
2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: This compound has a naphthalenyl group, which affects its solubility and interaction with other molecules.
2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-: The presence of chloro and methoxy groups introduces additional sites for chemical reactions.
The uniqueness of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2,4,6-trimethylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
108526-20-1 |
---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-hydroxy-N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H19NO2/c1-12-8-13(2)19(14(3)9-12)21-20(23)17-10-15-6-4-5-7-16(15)11-18(17)22/h4-11,22H,1-3H3,(H,21,23) |
InChI Key |
ILLTXLITCZLAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=CC=CC=C3C=C2O)C |
Origin of Product |
United States |
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